2-Nitrophenyl 2-thiophenecarboxylate
Description
Properties
Molecular Formula |
C11H7NO4S |
|---|---|
Molecular Weight |
249.24 g/mol |
IUPAC Name |
(2-nitrophenyl) thiophene-2-carboxylate |
InChI |
InChI=1S/C11H7NO4S/c13-11(10-6-3-7-17-10)16-9-5-2-1-4-8(9)12(14)15/h1-7H |
InChI Key |
GPAHVISEVVHWOQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC(=O)C2=CC=CS2 |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
2-Nitrophenyl 2-thiophenecarboxylate has been investigated for its potential therapeutic applications due to its biological activity. Some key findings include:
- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. In vitro studies have reported minimum inhibitory concentrations (MIC) around 256 µg/mL for related thiophene derivatives.
- Anticancer Properties : Research indicates that derivatives of this compound exhibit cytotoxic effects against human cancer cell lines, including colorectal carcinoma (Caco-2) and liver cancer (HepG2). The IC50 values for some derivatives were comparable to standard anticancer drugs like 5-fluorouracil .
Organic Synthesis
The compound serves as an important intermediate in the synthesis of other biologically active molecules. Notable applications include:
- Synthesis of Thiophene Derivatives : The compound is utilized in the synthesis of novel thiophene-based heterocycles, which are known for their diverse pharmacological activities. For instance, the synthesis of 1,3,4-oxadiazole derivatives incorporating thiophene moieties has been reported to enhance antimicrobial activity .
- Functionalization Reactions : Its unique structure allows for various functionalization reactions, making it a versatile building block in organic chemistry. The presence of both nitro and carboxylate groups enhances its reactivity in electrophilic substitution reactions.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of this compound derivatives against several bacterial strains. Results indicated that specific structural modifications significantly enhanced antifungal activity against Candida albicans, reducing adherence and biofilm formation.
Case Study 2: Anticancer Activity
Another research effort focused on the anticancer potential of thiophene derivatives related to this compound. The findings demonstrated that certain compounds inhibited cell proliferation and induced apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction .
Comparison with Similar Compounds
Methyl Thiophene-2-Carboxylate
- Structure : Lacks the nitro group but shares the thiophene-2-carboxylate backbone.
- Properties :
o-Nitroaniline
- Structure : Contains a nitro group on an aromatic amine but lacks the thiophene-ester moiety.
- Properties: Melting point: 47.3°C (80°C), highlighting the stabilizing effect of intramolecular hydrogen bonding . Solubility: Higher polarity due to the nitro and amine groups compared to non-polar thiophene derivatives.
2-Nitrophenyl-Oxamic Acid Hydrazide (NPOAH)
- Structure : Shares the 2-nitrophenyl group but includes an oxamic acid hydrazide chain instead of a thiophene ester.
- Synthesis : Laboratory-synthesized via condensation reactions, similar to methods used for other nitroaromatic hydrazides .
- Applications : Used as a derivatizing agent in analytical chemistry for detecting nitrofuran metabolites .
Physicochemical Properties
Key Observations :
- The nitro group in this compound likely increases its melting point compared to methyl thiophene-2-carboxylate, similar to the trend seen in o-nitroaniline .
Reactivity and Stability
- Hydrolysis : The nitro group may accelerate ester hydrolysis under basic conditions due to increased electrophilicity, whereas methyl thiophene-2-carboxylate is more stable .
- Thermal Stability : Nitroaromatic compounds (e.g., o-nitroaniline) often exhibit moderate thermal stability but may decompose exothermically at high temperatures. This suggests that this compound requires careful handling above 100°C .
Q & A
Q. What are the recommended methods for synthesizing 2-Nitrophenyl 2-thiophenecarboxylate, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves esterification between 2-thiophenecarboxylic acid and 2-nitrophenol. A common approach is using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane or THF under nitrogen to minimize side reactions . Catalytic DMAP (4-dimethylaminopyridine) can enhance reaction efficiency. Optimization includes:
- Temperature: Maintain 0–25°C to prevent nitro group degradation.
- Solvent: Use aprotic solvents (e.g., DMF) for better solubility of aromatic reactants.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Yields >70% are achievable with stoichiometric control and inert atmospheres .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?
Methodological Answer:
- NMR Spectroscopy:
- IR Spectroscopy: Confirm ester C=O stretch (~1720 cm⁻¹) and nitro group asymmetric/symmetric stretches (~1520 and ~1350 cm⁻¹) .
- Mass Spectrometry: ESI-MS or EI-MS should show molecular ion [M+H]⁺ matching the molecular formula (C₁₁H₇NO₅S). Fragmentation patterns include loss of NO₂ (46 Da) and CO₂ (44 Da) .
Q. What are the stability considerations and incompatible materials when handling this compound in laboratory settings?
Methodological Answer:
- Stability: Store at 2–8°C in amber glass under inert gas (argon) to prevent photodegradation and hydrolysis .
- Incompatible Materials: Avoid strong oxidizers (e.g., peroxides), bases (risk of ester saponification), and acids (risk of nitro group reduction) .
- Decomposition Products: Thermal degradation (>150°C) releases sulfur oxides (SOₓ) and carbon monoxide (CO); use fume hoods and scrubbers .
Advanced Research Questions
Q. How do electron-withdrawing groups like the nitro substituent influence the reactivity of thiophene esters in cross-coupling reactions?
Methodological Answer: The nitro group meta to the ester enhances electrophilicity at the thiophene C-5 position, facilitating Suzuki-Miyaura or Stille couplings. Key considerations:
- Regioselectivity: Pd(OAc)₂/AgOAc systems enable C–H arylation at C-5 with aryl halides, as demonstrated in analogous thiophenecarboxamides .
- Electronic Effects: Density Functional Theory (DFT) calculations show nitro groups reduce electron density at reactive sites, lowering activation barriers for nucleophilic attacks .
- Catalytic Systems: Bidentate ligands (e.g., 2,2'-bipyridyl) improve turnover in Pd-catalyzed reactions .
Q. What strategies can be employed to resolve contradictions in reported biological activities of this compound derivatives across different studies?
Methodological Answer:
- Assay Standardization: Use uniform cell lines (e.g., HEK293 for cytotoxicity) and control for nitroreductase activity, which varies between tissues .
- Structural Confirmation: Recharacterize disputed compounds via X-ray crystallography to rule out isomerism or impurities .
- Meta-Analysis: Apply QSAR (Quantitative Structure-Activity Relationship) models to correlate substituent positions (e.g., nitro vs. methyl) with bioactivity trends .
Q. What mechanistic insights have been gained from studying the thermal decomposition pathways of nitro-substituted thiophene carboxylates?
Methodological Answer:
- Pathway Analysis: TGA-FTIR reveals two-stage decomposition:
- Ester cleavage (150–200°C) releasing CO₂ and 2-nitrophenol.
- Thiophene ring fragmentation (250–300°C) yielding SO₂ and HCN .
- Kinetic Studies: Isoconversional methods (e.g., Kissinger) determine activation energies (Eₐ ~120 kJ/mol), indicating radical-mediated degradation .
- Mitigation Strategies: Encapsulation in mesoporous silica reduces decomposition rates by 40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
